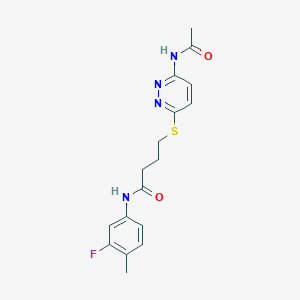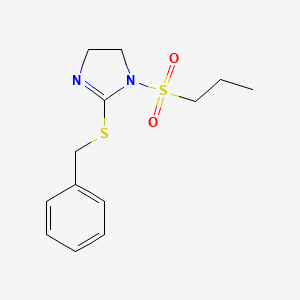![molecular formula C20H21N3O5 B2712193 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methoxyphenyl)urea CAS No. 954698-27-2](/img/structure/B2712193.png)
1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methoxyphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methoxyphenyl)urea is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. It features a combination of a benzo[d][1,3]dioxole moiety and a pyrrolidinone ring, linked through a methylene bridge to a methoxyphenylurea group. This specific arrangement endows the compound with distinct physicochemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methoxyphenyl)urea typically involves multiple steps:
Step 1: : The synthesis begins with the preparation of the benzo[d][1,3]dioxol moiety.
Step 2: : The pyrrolidinone ring is synthesized through a condensation reaction.
Step 3: : The methylene bridge is established via an alkylation reaction.
Step 4: : The final step involves the formation of the methoxyphenylurea group through a coupling reaction using reagents like isocyanates under mild conditions.
Industrial Production Methods: While the laboratory synthesis is usually multi-step, industrial production may streamline the process by optimizing reaction conditions, using continuous flow reactors, and employing green chemistry principles to minimize waste and improve yield.
Analyse Chemischer Reaktionen
Types of Reactions: 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methoxyphenyl)urea undergoes several types of chemical reactions, including:
Oxidation: : With oxidizing agents like potassium permanganate, the benzo[d][1,3]dioxol ring can be modified.
Reduction: : Using reducing agents like lithium aluminum hydride, the ketone group in the pyrrolidinone ring can be reduced to an alcohol.
Substitution: : Electrophilic and nucleophilic substitutions can occur on the aromatic ring, leading to various derivatives.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4) in an acidic or neutral medium.
Reduction: : Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: : Halogenating agents (e.g., bromine) for electrophilic substitution; strong nucleophiles (e.g., sodium ethoxide) for nucleophilic substitution.
Major Products Formed: Depending on the type of reaction, the major products can include oxidized benzo[d][1,3]dioxol derivatives, reduced pyrrolidinone derivatives, and various substituted methoxyphenylurea derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: : Utilized as an intermediate in the synthesis of more complex organic molecules. Biology : Studied for its potential interactions with various biological pathways. Medicine : Investigated for its pharmacological properties, including potential anticancer and anti-inflammatory activities. Industry : Used in the development of new materials with specific desired properties due to its unique chemical structure.
Wirkmechanismus
Mechanism: The compound exerts its effects through interactions with specific molecular targets in biological systems. These can include binding to enzymes or receptors, thus modulating their activity.
Molecular Targets and Pathways
Enzymes: : May inhibit or activate enzymes involved in key metabolic pathways.
Receptors: : Can act as agonists or antagonists of receptors, affecting cell signaling and function.
Pathways: : Involved in pathways related to cellular proliferation, apoptosis, and inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-((1-(Benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)-3-(4-methoxyphenyl)urea: : Similar structure but with variations in the linker and functional groups.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)urea: : Lacks the benzo[d][1,3]dioxol moiety, leading to different chemical and biological properties.
Uniqueness: 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methoxyphenyl)urea stands out due to its specific combination of structural components, which can lead to unique interactions with biological targets and distinct chemical reactivity.
Eigenschaften
IUPAC Name |
1-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-3-(4-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5/c1-26-16-5-2-14(3-6-16)22-20(25)21-10-13-8-19(24)23(11-13)15-4-7-17-18(9-15)28-12-27-17/h2-7,9,13H,8,10-12H2,1H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFLRFPNTZLTOHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NCC2CC(=O)N(C2)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-{5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl}-2-nitrobenzamide](/img/structure/B2712111.png)

![2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2712113.png)
![Tert-butyl 5-amino-4,6,13-triazatricyclo[7.3.1.02,7]trideca-2,4,6-triene-13-carboxylate](/img/structure/B2712114.png)
![[1-(2-Aminoethyl)cyclobutyl]methanol](/img/structure/B2712115.png)
![N-(2-{[(furan-2-yl)methyl]sulfamoyl}ethyl)-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2712116.png)

![N-(3-cyanothiolan-3-yl)-3-[(4-methylpiperazin-1-yl)methyl]benzamide](/img/structure/B2712119.png)



![N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-4-(thiophen-3-yl)benzamide](/img/structure/B2712130.png)
![1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(naphthalen-1-yl)ethan-1-one](/img/structure/B2712132.png)

